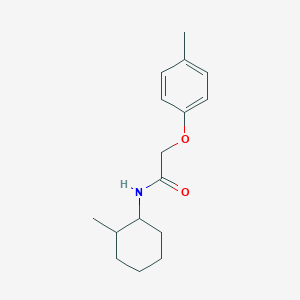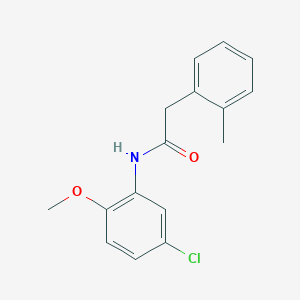
N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide, also known as otilonium bromide, is a quaternary ammonium derivative with antispasmodic properties. It is commonly used in the treatment of irritable bowel syndrome (IBS) due to its ability to reduce intestinal smooth muscle contractions. In
Mecanismo De Acción
Otilonium bromide exerts its antispasmodic effects by blocking L-type calcium channels in intestinal smooth muscle cells. This results in a reduction in intracellular calcium levels, which leads to a decrease in muscle contraction and relaxation of the intestinal wall.
Biochemical and Physiological Effects:
In addition to its antispasmodic effects, N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide has been shown to have anti-inflammatory and antioxidant properties. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in the intestine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Otilonium bromide is a well-established antispasmodic agent with a proven track record of effectiveness in the treatment of IBS. However, its use in lab experiments may be limited by its specificity for intestinal smooth muscle cells and its potential for off-target effects.
Direcciones Futuras
Future research on N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide may focus on its potential use in the treatment of other gastrointestinal disorders, such as inflammatory bowel disease and functional dyspepsia. Additionally, further investigation into the mechanisms underlying its anti-inflammatory and antioxidant effects may lead to the development of new therapies for these conditions. Finally, the development of new formulations of N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide with improved bioavailability and pharmacokinetic properties may lead to more effective treatments for IBS and other gastrointestinal disorders.
Métodos De Síntesis
Otilonium bromide is synthesized through a multi-step process involving the reaction of 2-methylcyclohexanone with phenol to form 2-(4-methylphenoxy)cyclohexanone. This intermediate is then reacted with N-methylpiperazine in the presence of acetic acid to form N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide, which is then converted to the bromide salt through reaction with hydrobromic acid.
Aplicaciones Científicas De Investigación
Otilonium bromide has been extensively studied for its effectiveness in the treatment of IBS. In a randomized, double-blind, placebo-controlled trial, N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide was found to significantly reduce abdominal pain and bloating in patients with IBS. Additionally, N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide has been shown to improve stool consistency and reduce the frequency of bowel movements in patients with diarrhea-predominant IBS.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H23NO2/c1-12-7-9-14(10-8-12)19-11-16(18)17-15-6-4-3-5-13(15)2/h7-10,13,15H,3-6,11H2,1-2H3,(H,17,18) |
Clave InChI |
JHZKOFJJDWDUDD-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)COC2=CC=C(C=C2)C |
SMILES canónico |
CC1CCCCC1NC(=O)COC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)

![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)


![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)
![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)





![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)